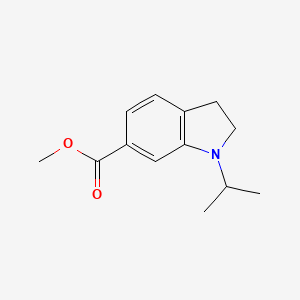

Methyl 1-isopropylindoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 1-propan-2-yl-2,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQNENKIZYDERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148397 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-05-2 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-isopropylindoline-6-carboxylate

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

Methyl 1-isopropylindoline-6-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold, appearing in numerous biologically active molecules and natural products. The strategic placement of the isopropyl group at the 1-position and the methyl carboxylate at the 6-position presents a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design and development. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of next-generation therapeutics.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development.[3][4] These parameters dictate how a potential drug candidate will interact with the physiological environment, influencing everything from its solubility in biological fluids to its ability to cross cell membranes. For this compound, a combination of data from chemical suppliers and in silico predictions provides a foundational dataset for these crucial characteristics.

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | Sigma-Aldrich |

| Molecular Weight | 219.28 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted Boiling Point | 350.8 ± 35.0 °C | ChemicalBook |

| Predicted Melting Point | 85.3 °C | AAT Bioquest Melting Point Predictor |

| Predicted logP | 2.85 | Molinspiration |

| Predicted pKa (basic) | 6.17 ± 0.20 | ChemicalBook |

| Predicted Aqueous Solubility (logS) | -3.24 mol/L | AqSolPred |

| Predicted Density | 1.098 ± 0.06 g/cm³ | ChemicalBook |

Experimental Determination of Key Physicochemical Parameters

While in silico predictions offer valuable initial insights, experimental determination of key physicochemical properties remains the gold standard in drug discovery. The following sections provide detailed, step-by-step methodologies for the empirical measurement of aqueous solubility, lipophilicity (logP), and the acid dissociation constant (pKa).

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a frequent cause of failure for promising drug candidates.

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-capped vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Gently agitate the vials in a constant temperature bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The rotation ensures thorough mixing.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Concentration Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

The solubility is reported as the measured concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).

-

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. A balanced lipophilicity is often sought in drug design.

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP values. This technique correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

Step-by-Step Methodology:

-

System Setup and Calibration:

-

Utilize a reversed-phase HPLC column (e.g., C18).

-

Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Inject a set of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their respective logP values.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent.

-

Inject the sample onto the HPLC system under the same conditions used for the standards.

-

Record the retention time of the compound.

-

-

logP Calculation:

-

Using the calibration curve, determine the logP value of this compound that corresponds to its measured retention time.

-

Caption: Workflow for HPLC-based logP Determination.

Acid Dissociation Constant (pKa): Understanding Ionization

The pKa of a molecule describes its state of ionization at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. For this compound, the tertiary amine in the indoline ring is the primary basic center.

Potentiometric titration is a classic and accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

-

-

Titration:

-

Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated. This corresponds to the inflection point of the titration curve.

-

Caption: Workflow for Potentiometric pKa Determination.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound, as outlined in this guide, provide a critical foundation for its application in drug discovery. The interplay of its predicted moderate lipophilicity, basicity, and limited aqueous solubility paints a picture of a molecule with the potential for good membrane permeability but which may require formulation strategies to enhance bioavailability. By combining predictive modeling with rigorous experimental validation using the protocols detailed herein, researchers can confidently advance this versatile scaffold in their quest for novel and effective therapeutics. The principles and methodologies discussed serve not only as a specific guide for this compound but also as a broader framework for the physicochemical characterization of new chemical entities.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-design and methods: from ADME to toxicity optimization. Academic press. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

-

Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

Sources

- 1. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]

- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

A Technical Guide to Methyl 1-isopropylindoline-6-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: This document provides an in-depth technical overview of Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a heterocyclic building block of increasing relevance to medicinal chemistry and drug development. The indoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals with wide-ranging biological activities.[1][2][3] This guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, establishes protocols for analytical validation, and discusses its potential applications as a strategic intermediate in the synthesis of novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted indoline derivative. The core indoline structure is a saturated bicyclic amine, which imparts distinct conformational and electronic properties compared to its aromatic indole counterpart. The N-isopropyl group significantly increases lipophilicity and introduces steric bulk at the nitrogen atom, while the methyl ester at the 6-position provides a versatile chemical handle for further synthetic elaboration. These features make it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

Table 1: Physicochemical and Safety Data

| Identifier | Value | Source |

| CAS Number | 1788044-05-2 | [4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [4] |

| Molecular Weight | 219.28 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, sealed in dry conditions | |

| InChI Key | JOQNENKIZYDERG-UHFFFAOYSA-N | |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Codes | P280, P305+P351+P338 |

Synthesis and Purification Workflow

While specific literature detailing the synthesis of this compound is not widely published, a logical and efficient synthesis can be devised based on well-established organic chemistry principles. The most direct approach involves the N-alkylation of the parent scaffold, Methyl indoline-6-carboxylate.

Proposed Synthetic Pathway

The synthesis is best approached in two key stages:

-

Formation of the Indoline Core: Synthesis of the precursor, Methyl indoline-6-carboxylate, via the reduction of a commercially available indole.

-

N-Alkylation: Introduction of the isopropyl group onto the indoline nitrogen via reductive amination, a mild and high-yielding method that avoids common pitfalls of direct alkylation, such as over-alkylation or quaternization.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Preparation of Methyl indoline-6-carboxylate (Precursor)

-

Rationale: This step reduces the indole double bond. Sodium cyanoborohydride is chosen for its mildness and selectivity, operating effectively in acidic conditions which activate the indole for reduction.

-

To a solution of Methyl indole-6-carboxylate (1.0 eq) in methanol, add glacial acetic acid to achieve an approximate pH of 4-5.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude precursor. Purification can be achieved via column chromatography if necessary.

Step 2: N-Isopropylation of Methyl indoline-6-carboxylate

-

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination. It is less moisture-sensitive than NaBH₃CN and is particularly effective for reducing the intermediate iminium ion formed from the secondary amine and acetone.

-

Dissolve Methyl indoline-6-carboxylate (1.0 eq) and acetone (1.5-2.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir at room temperature for 12-24 hours.

-

In-Process Control: Monitor the reaction by LC-MS, tracking the disappearance of the precursor (m/z 178.2 for [M+H]⁺) and the appearance of the product (m/z 220.3 for [M+H]⁺).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Table 2: Standard Analytical Validation Methods

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | - Isopropyl group: A septet (1H) and a doublet (6H).- Indoline protons: Two triplets (2H each) for the aliphatic -CH₂-CH₂-.- Aromatic protons: Signals in the aromatic region (approx. 7.0-7.8 ppm).- Methyl Ester: A singlet (3H) around 3.8-3.9 ppm. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Signals corresponding to all 13 unique carbon atoms, including the carbonyl ester, aromatic carbons, aliphatic indoline carbons, and isopropyl carbons. |

| LC-MS | Identity & Purity | - Identity: A prominent ion corresponding to [M+H]⁺ at m/z 220.3.- Purity: A single major peak in the chromatogram (typically >95% by area). |

| HPLC | Quantitative Purity | - A standardized method (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid) should be developed to confirm purity and serve as a quality control benchmark for batch release. |

Role and Application in Drug Discovery

The true value of this compound lies in its application as a sophisticated building block for creating more complex, high-value molecules. Indoline derivatives are integral to a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] For instance, the related oxoindoline core is a key component of Nintedanib, a tyrosine kinase inhibitor.[5]

The introduction of the N-isopropyl group serves several key functions in medicinal chemistry:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic profile of a final drug candidate.

-

Steric Influence: The bulky group can orient the molecule within a target's binding pocket, potentially increasing potency or selectivity.

-

Metabolic Blocking: It can prevent N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life.

The methyl ester at the 6-position is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling, or reduced to an alcohol for ether formation, allowing for diverse library synthesis.

Caption: Role of the title compound in the drug discovery process.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its unique combination of a privileged indoline core, a lipophilic N-alkyl substituent, and a versatile synthetic handle makes it an exceptionally valuable intermediate. The robust synthetic and analytical protocols outlined in this guide provide a clear pathway for researchers to produce and validate this compound, enabling its effective use in the development of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the importance of sophisticated building blocks like this one will only increase, accelerating the journey from initial concept to clinical candidate.[6][7][8]

References

-

Methyl indoline-6-carboxylate | C10H11NO2 | CID 16244446. PubChem, NIH. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC, PubMed Central. [Link]

-

Applications of metabolomics in drug discovery and development. PubMed. [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

-

5: Drug Development for Traditional Drugs and Biologics. Medicine LibreTexts. [Link]

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1788044-05-2 [m.chemicalbook.com]

- 5. tdcommons.org [tdcommons.org]

- 6. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. med.libretexts.org [med.libretexts.org]

"discovery and history of indoline carboxylate compounds"

An In-depth Technical Guide to the Discovery and History of Indoline Carboxylate Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the indoline nucleus holds a position of distinction. As the saturated counterpart to the venerable indole ring system, it offers a three-dimensional architecture that has proven exceptionally fruitful in the realm of medicinal chemistry and natural products.[1][2] The addition of a carboxylate group, most commonly at the C2 position, imbues the scaffold with a critical anchor for biological interactions, transforming a simple heterocyclic core into a powerful pharmacophore. This guide provides a comprehensive exploration of the discovery and history of indoline carboxylate compounds, charting a course from their conceptual origins in the 19th century to their role in cutting-edge drug discovery. We will examine the evolution of synthetic strategies, from rudimentary reductions to sophisticated asymmetric catalyses, and delve into the mechanistic insights that have guided the development of these vital molecules.

Part 1: Foundational Discoveries and Early Synthesis

The story of indoline is inextricably linked to that of indole. The journey began with the study of the dye indigo, a substance of immense historical and economic importance. In 1866, the pioneering chemist Adolf von Baeyer first reduced oxindole—a derivative of indigo—to indole using zinc dust.[3][4] This seminal work laid the foundation for indole chemistry. The indoline core, as the 2,3-dihydro derivative of indole, was a natural and early target of investigation stemming from the reductive chemistry of the indole ring.[2]

The most direct and historically significant route to the indoline carboxylate core was the reduction of its aromatic precursor, indole-2-carboxylic acid.[2] This precursor itself was accessible through one of the oldest and most reliable methods in indole chemistry: the Fischer indole synthesis, developed in 1883.[3] This reaction, involving the treatment of a phenylhydrazone with an acid catalyst, could be used with pyruvic acid to generate indole-2-carboxylic acid, which could then be decarboxylated or, more importantly for our purposes, reduced.[3]

Early reduction methods were often harsh, employing dissolving metals like zinc in strong acids.[2] While effective, these conditions lacked functional group tolerance, limiting their synthetic utility. The advent of catalytic hydrogenation provided a much milder and more versatile alternative, allowing for the selective reduction of the electron-rich pyrrole ring within the indole nucleus to furnish the indoline scaffold.[2]

Table 1: Physicochemical Properties of Indoline-2-Carboxylic Acid

| Property | Value | Source |

| CAS Number | 79815-20-6 ((S)-enantiomer) | [5] |

| Molecular Formula | C₉H₉NO₂ | Inferred |

| Molar Mass | 163.17 g/mol | Inferred |

| Appearance | White to off-white solid | General Knowledge |

| Chirality | Chiral at C2 position | [5] |

Part 2: The Evolution of Synthetic Strategy

As the importance of indoline carboxylates grew, particularly as chiral building blocks for pharmaceuticals, synthetic chemists developed more refined and efficient methodologies. The evolution of these strategies can be broadly categorized into direct reduction, de novo cyclization, and asymmetric synthesis.

Direct Reduction of Indole-2-Carboxylates

While catalytic hydrogenation remains a staple, other methods have been developed. A notable process involves the use of stannous chloride (SnCl₂) in the presence of dry hydrogen chloride gas in an alcohol solvent. This reaction proceeds via the formation of an intermediate indoline-2-carboxylic acid ester tin complex, which can then be hydrolyzed to yield the free acid.[6]

De Novo Synthesis and Cyclization Strategies

Rather than starting with a pre-formed indole, other strategies construct the indoline ring from acyclic precursors. These methods offer flexibility in introducing substituents. Key approaches include:

-

Intramolecular Amination: Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to the indoline core.[7]

-

Reductive Cyclization: The Reissert indole synthesis, a classic multi-step method, involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form indole-2-carboxylic acid.[8] While traditionally yielding the indole, modifications and control of the reduction step can lead to indoline derivatives.

Diagram 1: Historical Evolution of Indoline Carboxylate Synthesis

Caption: Timeline of key synthetic advancements for indoline carboxylates.

The Rise of Asymmetric Synthesis

For applications in drug development, controlling the stereochemistry at the C2 position is paramount.[5] This has driven the development of sophisticated asymmetric methods that obviate the need for classical resolution of racemic mixtures.

-

Biocatalysis: A highly efficient, three-step synthesis of enantiopure (S)-indoline-2-carboxylic acid utilizes the enzyme phenylalanine ammonia lyase. This biocatalytic approach converts an ortho-chlorocinnamic acid derivative to (S)-ortho-chlorophenylalanine, which then undergoes a copper-catalyzed ring closure.[9] This method represents a significant improvement over older, seven-step processes.

-

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes have been successfully employed. For instance, a rhodium complex with a chiral bisphosphine ligand (PhTRAP) can hydrogenate N-protected indoles to the corresponding chiral indolines with high enantioselectivity (up to 95% ee).[10]

-

Organocatalysis: Metal-free approaches have also emerged. Chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding optically active indolines with excellent enantioselectivities.[11]

Table 2: Comparison of Key Synthetic Routes to Chiral Indoline-2-Carboxylic Acid

| Method | Catalyst / Reagent | Key Features | Advantages | Disadvantages |

| Classical Resolution | Chiral resolving agent (e.g., amine) | Separation of racemic mixture | Conceptually simple | 50% theoretical max yield; tedious |

| Catalytic Asymmetric Hydrogenation | Chiral Rh-phosphine complex | Direct hydrogenation of N-protected indole | High atom economy; high enantioselectivity | Requires pressure; expensive metal/ligands |

| Biocatalysis | Phenylalanine ammonia lyase (PAL) | Enzymatic amination of a cinnamic acid derivative | Very high enantioselectivity (>99.5% ee); green chemistry | Substrate specific; requires biochemical setup |

| Organocatalytic Reduction | Chiral Brønsted acid / Hantzsch ester | Metal-free transfer hydrogenation | Mild conditions; avoids heavy metals | Substrate scope can be limited |

Part 3: Key Experimental Protocols

To provide a practical understanding of the chemistry involved, this section details representative experimental protocols. These are presented to illustrate the core transformations and should be adapted based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol is based on the nitration of commercially available indoline-2-carboxylic acid, a foundational method for introducing functionality onto the benzene ring. The directing effects of the protonated amine lead predominantly to the 6-nitro derivative.[12]

Causality: The use of concentrated sulfuric acid serves both as a solvent and as a protonating agent. Protonation of the indoline nitrogen deactivates the ring towards electrophilic attack and directs the incoming nitronium ion (from HNO₃) to the meta position (C6) relative to the ammonium group.[12] Conducting the reaction at very low temperatures (-20 to -10 °C) is critical to control the exothermic reaction and prevent over-nitration or degradation.

Methodology:

-

Dissolution: Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H₂SO₄ (approx. 8 mL per gram of starting material) in a flask equipped with a magnetic stirrer, and cool the solution to -5 °C using an ice-salt bath.

-

Nitration: Slowly add concentrated HNO₃ (1.08 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained between -20 °C and -10 °C.

-

Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at this temperature.

-

Quenching & Extraction: Pour the reaction mixture carefully onto crushed ice (approx. 20 g per gram of starting material). This will precipitate the product and quench the reaction. Extract the acidic aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.[12]

-

pH Adjustment & Isolation: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous NaOH solution. This neutralizes the acid and deprotonates the carboxylic acid of the desired product, which can then be extracted.

-

Final Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts from step 6 over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid. The reported yield for the pure 6-nitro isomer is 72%.[12]

Protocol 2: Esterification of Indoline-2-Carboxylic Acid

This protocol describes a standard acid-catalyzed esterification, a common step in protecting the carboxylic acid or improving solubility for subsequent reactions.[13]

Methodology:

-

Dissolution: Dissolve the desired indoline-2-carboxylic acid (e.g., 6-bromo-1H-indole-2-carboxylic acid, 1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 100 mL per gram of acid).[13]

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 eq) dropwise to the solution.

-

Heating: Heat the mixture to 80 °C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by silica gel column chromatography.

Part 4: Applications in Drug Discovery

The indoline carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][10] Its rigid, three-dimensional shape and the presence of the carboxylate group, a potent hydrogen bond donor/acceptor and metal chelator, make it ideal for specific binding to enzyme active sites.

HIV-1 Integrase Inhibitors

A prominent modern application of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[14] The indole-2-carboxylic acid core has been identified as a potent pharmacophore that effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome.[14][15][16] Extensive structure-activity relationship (SAR) studies have shown that substitutions at the C3 and C6 positions of the indole core can significantly enhance inhibitory activity, with optimized derivatives reaching IC₅₀ values as low as 0.13 μM.[14][15]

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

Caption: Chelation of Mg²⁺ ions by an indole-2-carboxylate inhibitor.

Anticancer and Other Therapeutic Areas

Beyond antiviral applications, indoline carboxylate derivatives have demonstrated significant potential in oncology and other fields:

-

Apoptosis Inducers: A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in breast cancer cells, with EC₅₀ values as low as 0.1 μM. Their likely mechanism of action is the inhibition of tubulin polymerization.[17]

-

Antihypertensive Agents: Derivatives of indole-3-carboxylic acid have been developed as potent angiotensin II receptor (AT₁) antagonists, demonstrating the versatility of the broader indole-carboxylate family in treating hypertension.[18]

-

Broad Biological Activity: The indole-2-carboxamide scaffold, a close relative, is known for a wide spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[19][20]

Table 3: Bioactivity of Selected Indole-2-Carboxylate Derivatives

| Derivative Class | Target / Disease | Key Finding | Reported Activity | Reference |

| C3, C6-substituted Indole-2-carboxylates | HIV-1 Integrase | Potent inhibition via Mg²⁺ chelation | IC₅₀ = 0.13 μM | [14] |

| Indole-2-carboxylic acid benzylidene-hydrazides | Apoptosis (Cancer) | Tubulin polymerization inhibition | EC₅₀ = 0.1 μM | [17] |

| Indole-3-carboxylic acid derivatives | Hypertension | Angiotensin II (AT₁) receptor antagonist | Lowers blood pressure by 48 mm Hg (10 mg/kg in rats) | [18] |

Conclusion and Future Outlook

The journey of indoline carboxylate compounds from their origins as simple reduced derivatives of indole to their current status as highly designed, stereochemically pure pharmaceutical agents is a testament to the progress of synthetic and medicinal chemistry. The historical development, from the Fischer synthesis and harsh reductions to elegant biocatalytic and asymmetric catalytic routes, has unlocked the full potential of this privileged scaffold.

The future of the field points towards even greater precision and efficiency. The continued development of C-H functionalization techniques will allow for the direct modification of the indoline core at previously inaccessible positions, opening new avenues for SAR studies.[21][22] As our understanding of biological pathways deepens, the indoline carboxylate scaffold, with its proven track record of potent and specific interactions, will undoubtedly remain a cornerstone of drug discovery for years to come.

References

- Hudlicky, T., & Karady, S. (Year not available). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Source not specified.

-

Wikipedia. Indole. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Zhu, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry. [Link]

-

Li, J., et al. (2020). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

-

Safrole. (Year not available). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]

-

Hollmann, F., et al. (2011). Asymmetric Synthesis of (S)‐2‐Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Advanced Synthesis & Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (S)-(-)-Indoline-2-carboxylic Acid in Modern Pharmaceutical Development. [Link]

-

Hudlicky, T., & Karady, S. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

-

Kushwaha, D. (Year not available). Synthesis and Chemistry of Indole. Source not specified. [Link]

-

Hollmann, F., et al. (2011). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate. [Link]

-

Liu, C.-Y., & Han, F.-S. (2015). Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. Chemical Communications. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

de Villiers, K. A., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

-

Ivashchenko, A. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tech Explorist. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. [Link]

-

The Good Scents Company. indole-2-carboxylic acid. [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Tang, W., & Zhang, X. (2002). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

-

Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]

-

Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia. [Link]

-

Gurbuz, P., & Gribble, G. W. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry. [Link]

-

Maccioni, E., et al. (2020). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC. [Link]

-

Noolvi, M. N., & Patel, H. M. (Year not available). Synthesis, Characterization and biological activity of indole-2- carboxylic acid derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

-

Schultz, A. G., & Hagmann, W. K. (1978). Synthesis of Indole-2-carboxylic Esters. Combinatorial Chemistry Review. [Link]

- US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. safrole.com [safrole.com]

- 5. nbinno.com [nbinno.com]

- 6. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 17. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. ssjournals.co.in [ssjournals.co.in]

- 21. bioengineer.org [bioengineer.org]

- 22. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 1-isopropylindoline-6-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth characterization. We will explore the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and a proposed Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule, thereby accelerating research timelines and ensuring the quality of synthetic intermediates.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of an isopropyl group at the 1-position and a methyl carboxylate at the 6-position suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles.

Accurate structural elucidation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed theoretical framework for the spectroscopic signature of this compound, enabling researchers to confidently identify this compound and understand its key structural features.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, indoline ring, isopropyl, and methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | Ar-H (H5) |

| ~7.2 - 7.4 | d | 1H | Ar-H (H4) |

| ~6.8 - 7.0 | s | 1H | Ar-H (H7) |

| ~4.2 - 4.4 | sept | 1H | N-CH(CH₃)₂ |

| ~3.8 - 3.9 | s | 3H | O-CH₃ |

| ~3.4 - 3.6 | t | 2H | N-CH₂ |

| ~3.0 - 3.2 | t | 2H | Ar-CH₂ |

| ~1.2 - 1.4 | d | 6H | N-CH(CH₃)₂ |

Disclaimer: Predicted values are generated using online NMR prediction tools and should be used as a guide. Actual experimental values may vary.

Interpretation:

-

Aromatic Region (6.8 - 7.7 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the ester group (H5) is likely the most deshielded.

-

Isopropyl Group (4.2 - 4.4 ppm and 1.2 - 1.4 ppm): The methine proton of the isopropyl group is predicted to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups will appear as a doublet.[1]

-

Indoline Ring Protons (3.0 - 3.6 ppm): The two methylene groups of the indoline ring are expected to appear as triplets, assuming coupling to each other.

-

Methyl Ester (3.8 - 3.9 ppm): The methyl protons of the ester group will appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~167 - 169 | C=O (ester) |

| ~150 - 152 | Ar-C (C7a) |

| ~130 - 132 | Ar-C (C3a) |

| ~128 - 130 | Ar-CH (C5) |

| ~124 - 126 | Ar-C (C6) |

| ~118 - 120 | Ar-CH (C4) |

| ~108 - 110 | Ar-CH (C7) |

| ~51 - 53 | O-CH₃ |

| ~48 - 50 | N-CH(CH₃)₂ |

| ~46 - 48 | N-CH₂ |

| ~28 - 30 | Ar-CH₂ |

| ~19 - 21 | N-CH(CH₃)₂ |

Disclaimer: Predicted values are generated using online NMR prediction tools and should be used as a guide. Actual experimental values may vary.[2][3][4]

Interpretation:

-

Carbonyl Carbon (~167 - 169 ppm): The ester carbonyl carbon is the most deshielded carbon atom.[5][6]

-

Aromatic Carbons (~108 - 152 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the nitrogen (C7a) and the ester group (C6) will have characteristic shifts.

-

Aliphatic Carbons (~19 - 53 ppm): The carbons of the indoline ring, isopropyl group, and methyl ester will appear in the aliphatic region. The carbon attached to the nitrogen (N-CH) will be the most deshielded among the aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester carbonyl group, C-H bonds, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1720 - 1700 | Strong, Sharp | C=O stretching (ester)[7][8] |

| ~1610 - 1580 | Medium | C=C stretching (aromatic) |

| ~1470 - 1430 | Medium | C-H bending (aliphatic) |

| ~1250 - 1200 | Strong | C-O stretching (ester) |

| ~1150 - 1100 | Medium-Strong | C-N stretching (aliphatic amine) |

Disclaimer: Predicted values are based on typical functional group absorption ranges and should be used as a guide. Actual experimental values may vary.

Interpretation:

-

C=O Stretch (~1720 - 1700 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption of the ester carbonyl group.[7][8] Its position indicates a conjugated ester system.

-

C-H Stretches (~2970 - 2850 cm⁻¹): This region will show multiple bands corresponding to the stretching vibrations of the aliphatic C-H bonds in the isopropyl and indoline moieties.

-

C-O Stretch (~1250 - 1200 cm⁻¹): A strong band corresponding to the C-O single bond stretch of the ester group is expected in the fingerprint region.

-

C-N Stretch (~1150 - 1100 cm⁻¹): The stretching vibration of the C-N bond of the tertiary amine in the indoline ring will also be present.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

For this compound (C₁₃H₁₇NO₂), the exact mass is 219.1259 Da. The nominal molecular weight is 219 g/mol .

Proposed Electron Ionization (EI) Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 219. The fragmentation is likely to be directed by the nitrogen atom and the ester group.

Caption: Proposed EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

-

m/z 219 (M⁺˙): The molecular ion peak.

-

m/z 204: Loss of a methyl radical (•CH₃) from the isopropyl group or the ester methyl group.

-

m/z 188: Loss of a methoxy radical (•OCH₃) from the ester group.[9]

-

m/z 176: Loss of an isopropyl radical (•C₃H₇) via alpha-cleavage adjacent to the nitrogen atom. This is a common fragmentation pathway for N-alkyl amines.[10][11]

-

m/z 160: Loss of the entire methoxycarbonyl radical (•COOCH₃).

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile compounds and typically provides the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a robust starting point for the identification and structural verification of this important synthetic intermediate. While experimental verification is always the gold standard, this guide serves as a valuable predictive resource for researchers, enabling more efficient and confident progress in their synthetic and medicinal chemistry endeavors.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PROSPRE - ¹H NMR Predictor. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts. [Link]

- Tonelli, A. E., Schilling, F. C., & Bovey, F. A. (1979). Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society, 101(22), 6531-6534.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.

-

Cheminfo.org. IR spectra prediction. [Link]

-

University of Liverpool. Chemical shifts. [Link]

-

Cheminfo.org. Predict 1H NMR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Cheminfo.org. Predict 1H NMR spectra. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 2. Visualizer loader [nmrdb.org]

- 3. CASPRE [caspre.ca]

- 4. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. m.youtube.com [m.youtube.com]

Elucidating the Molecular Structure and Conformational Landscape of Methyl 1-isopropylindoline-6-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Understanding the precise three-dimensional arrangement and conformational flexibility of indoline derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive technical overview of the integrated experimental and computational methodologies required to elucidate the molecular structure and conformational dynamics of a novel derivative, Methyl 1-isopropylindoline-6-carboxylate. We will detail a proposed synthetic route, advanced spectroscopic and crystallographic techniques for structural determination, and a complete workflow for in silico conformational analysis. This document serves as a roadmap for researchers aiming to characterize novel small molecules, bridging the gap between synthesis and structure-based drug discovery.

Introduction: The Significance of 3D Structural Knowledge

This compound is a derivative of indoline, a heterocyclic compound prevalent in a wide array of natural products and synthetic pharmaceuticals.[3] The biological activity of such molecules is intrinsically linked to their three-dimensional shape and ability to adopt specific conformations that allow for optimal interaction with biological targets.[4] The introduction of an isopropyl group at the N-1 position and a methyl carboxylate at the C-6 position creates a molecule with specific steric and electronic properties, and defined conformational possibilities that must be understood to harness its therapeutic potential.

The primary objective of this guide is to present a systematic and robust workflow for the complete structural and conformational characterization of this compound. This involves not only confirming its chemical identity but also mapping its energetic landscape to understand its preferred shapes in both the solid state and in solution.

Proposed Synthesis and Spectroscopic Characterization

A logical first step in the study of a novel compound is its chemical synthesis and the unambiguous confirmation of its structure.

Synthetic Pathway: N-Alkylation of an Indoline Precursor

The synthesis of the title compound can be efficiently achieved through the N-alkylation of a suitable indoline precursor. Iron-catalyzed methodologies have proven effective for the N-alkylation of indolines with alcohols.[1] A plausible synthetic route is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Alkylation

-

To a solution of methyl indoline-6-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at this temperature for 30 minutes to allow for the formation of the indoline anion.

-

Add 2-iodopropane (or 2-bromopropane) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Confirmation

Following synthesis and purification, the identity and purity of the compound must be confirmed using a suite of spectroscopic methods.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the aromatic protons on the indoline ring, the methoxy protons of the ester, the isopropyl methine and methyl protons, and the aliphatic protons of the five-membered ring. |

| ¹³C NMR | To identify the number of unique carbon environments. | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the isopropyl carbons, and the aliphatic carbons of the indoline ring. |

| FT-IR | To identify key functional groups. | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, C-H stretches (aromatic and aliphatic), and C-O stretching. |

| HRMS | To determine the exact mass and confirm the molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₇NO₂. |

Experimental Determination of 3D Structure

While spectroscopic methods confirm the chemical structure, they provide limited information about the three-dimensional arrangement of atoms. For this, more advanced techniques are required.

Solid-State Structure by Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[5] It provides a precise snapshot of the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles.[6]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the rate-limiting step.[7] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[8] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine this model to best fit the experimental data, yielding the final atomic coordinates.

Caption: Workflow for determining solid-state molecular structure.

Solution-State Conformation by NMR Spectroscopy

The conformation of a molecule in solution can differ significantly from its solid-state structure and is often more relevant to its biological activity. NMR spectroscopy is a powerful tool for studying solution-state conformations.[9]

Key NMR Experiments for Conformational Analysis:

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This allows for the determination of through-space proximities, providing crucial information about the molecule's folding and the relative orientation of its substituents.

-

J-Coupling Analysis: The magnitude of the scalar coupling constant (³J) between two protons separated by three bonds is related to the dihedral angle between them, as described by the Karplus equation. This can be used to determine the conformation of the five-membered indoline ring.

Experimental Protocol: NMR Conformational Study

-

Sample Preparation: Prepare a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D NMR spectra, including COSY (for bond connectivity), HSQC (for ¹H-¹³C one-bond correlations), HMBC (for ¹H-¹³C long-range correlations), and NOESY or ROESY.

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 2D NMR data.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain a set of distance restraints between protons.

-

Measure the ³J coupling constants for the protons on the indoline ring.

-

-

Structure Calculation: Use the experimental distance and dihedral angle restraints in a molecular modeling program to generate a family of solution structures that are consistent with the NMR data.

Computational Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for a thorough exploration of a molecule's conformational landscape and the quantification of the relative energies of different conformers.[10]

Workflow for Computational Analysis

A typical computational workflow involves an initial broad search for possible conformations using a computationally inexpensive method, followed by refinement using more accurate but computationally demanding methods.[10]

Caption: A multi-level approach to computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometry and energy of molecules.[11]

Protocol for DFT Analysis:

-

Conformer Generation: Perform a conformational search using a molecular mechanics force field to generate a large number of potential conformers by systematically rotating the flexible bonds (e.g., the N-isopropyl and C-ester bonds).

-

Geometry Optimization: For each unique low-energy conformer identified, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Population Analysis: Use the calculated relative energies to determine the Boltzmann population of each conformer at a given temperature.

Hypothetical DFT Results:

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Key Dihedral Angle (°) |

| 1 | 0.00 | 75.3 | N1-C(isopropyl)-C(methyl)₁-H: 60 |

| 2 | 1.25 | 13.5 | N1-C(isopropyl)-C(methyl)₁-H: 180 |

| 3 | 2.50 | 11.2 | N1-C(isopropyl)-C(methyl)₁-H: -60 |

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility in a simulated physiological environment (e.g., in a water box).[12]

Protocol for MD Simulation:

-

System Setup: Place the lowest energy conformer (from DFT) in a simulation box filled with a chosen solvent (e.g., water).

-

Equilibration: Gradually heat the system to the desired temperature and allow it to equilibrate under constant pressure and temperature conditions.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Trajectory Analysis: Analyze the simulation trajectory to identify the major conformations sampled, the transitions between them, and the flexibility of different parts of the molecule.

Integrated Structural Analysis and Implications for Drug Design

The most comprehensive understanding of the molecular structure and conformation of this compound comes from integrating the results from all methodologies.

-

The X-ray crystal structure provides a highly accurate reference point for one possible low-energy conformation.

-

NMR data reveals the average and most populated conformation(s) in solution, which is crucial for understanding its behavior in a biological context.

-

Computational studies (DFT and MD) provide a complete map of the conformational energy landscape and the barriers to interconversion between different conformers.

By combining these approaches, researchers can build a holistic model of the molecule's structural properties. This knowledge is invaluable for structure-activity relationship (SAR) studies and for designing new analogues with improved potency and selectivity. For example, if a particular conformation is identified as the "bioactive" one (the shape the molecule adopts when bound to its target), this information can be used to design more rigid analogues that are pre-organized in this conformation, potentially leading to higher binding affinity.

Conclusion

The thorough characterization of the molecular structure and conformational preferences of novel compounds like this compound is a cornerstone of modern drug discovery. This guide has outlined a multi-faceted approach, combining chemical synthesis, advanced spectroscopic and crystallographic techniques, and powerful computational methods. By following such a rigorous workflow, researchers can gain deep insights into the structure-property relationships of new chemical entities, thereby accelerating the journey from initial concept to a potential therapeutic agent.

References

-

Ribeiro, D. S., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link]

-

EBSCO (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]

-

Garman, E. (2001). Macromolecular Structure Determination by X-ray Crystallography. In: Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]

-

Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

-

Martin, G. E., & Williams, A. J. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-13. Available at: [Link]

-

Afonine, P. V., et al. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link]

-

Zimmerman, P. M. (2022). Molecular Dynamics Simulations for Organic Chemists – It's About Time! ChemRxiv. Available at: [Link]

-

Auremn (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

-

Scott, J. S., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent Progress in Medicinal Chemistry, 21, 1-13. Available at: [Link]

-

Rowan Scientific (n.d.). Conformational Searching. Available at: [Link]

-

ResearchGate (n.d.). The work-flow for the conformation search method presented in this paper. Available at: [Link]

-

Kuriyan, J., & Konforti, B. (2020). Experimentally-Driven Protein Structure Modeling. Annual Review of Biophysics, 49, 235-259. Available at: [Link]

-

ResearchGate (n.d.). I want a simple explanation for the difference between Molecular Dynamic (MD) and Density Functional Theory (DFT)??. Available at: [Link]

-

International Journal of Pharmaceutical Sciences (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-10. Available at: [Link]

-

BigChem (n.d.). Conformational Analysis. Available at: [Link]

-

UC Santa Barbara (n.d.). TINKER Tutorial: Conformational Analysis. Available at: [Link]

-

Gual-Artal, M., et al. (2021). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 27(45), 11631-11636. Available at: [Link]

-

Hossain, M. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357609. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Properties and Synthesis of Indoline Derivatives. Available at: [Link]

- Google Patents (n.d.). US7067676B2 - N-alkylation of indole derivatives.

-

ResearchGate (n.d.). DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. Available at: [Link]

-

MDPI (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

-

Pocker, A. (2000). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2000(05), 629-631. Available at: [Link]

-

Douglas, S. M., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(30), 13516-13523. Available at: [Link]

Sources

- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. auremn.org.br [auremn.org.br]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Searching | Rowan [rowansci.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Solubility of Methyl 1-isopropylindoline-6-carboxylate

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

Compound Profile: Methyl 1-isopropylindoline-6-carboxylate

A thorough understanding of the target molecule is the cornerstone of any solubility investigation. Herein lies the key physicochemical information for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | - | - |

| CAS Number | 1788044-05-2 | [1] |

| Molecular Formula | C13H17NO2 | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Molecular Structure:

Sources

The Indoline Scaffold: A Privileged Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals